molecular formula C8H7ClN2 B15053358 4-(Chloromethyl)-1H-benzo[d]imidazole

4-(Chloromethyl)-1H-benzo[d]imidazole

Cat. No.: B15053358
M. Wt: 166.61 g/mol
InChI Key: YCWBAWGQVRUKGK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles. The presence of a chloromethyl group at the 4-position of the benzimidazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1H-benzo[d]imidazole typically involves the chloromethylation of benzimidazole. One common method is the reaction of benzimidazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, and they may use continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminomethyl benzimidazole derivatives, while oxidation reactions can produce benzimidazole carboxylic acids .

Scientific Research Applications

4-(Chloromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The specific pathways and targets depend on the context of its use, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

4-(Chloromethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

4-(chloromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H7ClN2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2,(H,10,11)

InChI Key

YCWBAWGQVRUKGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CCl

Origin of Product

United States

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